molecular formula C19H23N5O3 B13450714 5-[6-(2-hydroxypropan-2-yl)pyridin-3-yl]-3-(oxan-4-ylmethyl)-1H-imidazo[4,5-b]pyrazin-2-one

5-[6-(2-hydroxypropan-2-yl)pyridin-3-yl]-3-(oxan-4-ylmethyl)-1H-imidazo[4,5-b]pyrazin-2-one

Cat. No.: B13450714
M. Wt: 369.4 g/mol
InChI Key: WVFYKPHMSAZPQO-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[4,5-b]pyrazinone class, characterized by a fused bicyclic core with a pyrazinone ring and an imidazole moiety. Key structural features include:

  • Pyridinyl substitution: A 2-hydroxypropan-2-yl group at the 6-position of the pyridine ring, which may enhance solubility and hydrogen-bonding interactions.
  • Oxan-4-ylmethyl substitution: A tetrahydropyran (oxane) ring linked via a methyl group at the 3-position of the imidazo[4,5-b]pyrazinone core. This group likely improves metabolic stability compared to linear or aromatic substituents .

Properties

Molecular Formula

C19H23N5O3

Molecular Weight

369.4 g/mol

IUPAC Name

5-[6-(2-hydroxypropan-2-yl)pyridin-3-yl]-3-(oxan-4-ylmethyl)-1H-imidazo[4,5-b]pyrazin-2-one

InChI

InChI=1S/C19H23N5O3/c1-19(2,26)15-4-3-13(9-20-15)14-10-21-16-17(22-14)24(18(25)23-16)11-12-5-7-27-8-6-12/h3-4,9-10,12,26H,5-8,11H2,1-2H3,(H,21,23,25)

InChI Key

WVFYKPHMSAZPQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC=C(C=C1)C2=CN=C3C(=N2)N(C(=O)N3)CC4CCOCC4)O

Origin of Product

United States

Biological Activity

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups, which contribute to its biological activity:

  • Pyridine Ring : Known for its role in various biological activities, including antimicrobial and anticancer properties.
  • Imidazo[4,5-b]pyrazine Core : This bicyclic structure is often associated with bioactive compounds.
  • Oxan Group : Contributes to the compound's solubility and interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar imidazo[4,5-b]pyrazine derivatives. For instance, a related compound demonstrated significant antiproliferative effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action was attributed to the inhibition of key pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)5.2PI3K/Akt inhibition
Compound BA549 (Lung)3.8Apoptosis induction
Compound CHeLa (Cervical)7.1Cell cycle arrest

Antimicrobial Activity

The compound has also shown promise in antimicrobial studies. Similar derivatives have exhibited activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect. The proposed mechanism includes disruption of bacterial cell membranes and inhibition of essential enzymatic processes.

  • Enzyme Inhibition : Compounds with similar structures have been found to inhibit enzymes such as histone deacetylases (HDACs), which play a crucial role in cancer progression.
  • Cell Cycle Modulation : Some derivatives induce cell cycle arrest at specific phases, leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been linked to the cytotoxic effects observed in various cell types.

Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the efficacy of a closely related imidazo[4,5-b]pyrazine derivative in xenograft models of human breast cancer. The results indicated a significant reduction in tumor size compared to control groups, with minimal toxicity observed in normal tissues.

Study 2: Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial properties of similar compounds against Staphylococcus aureus and Escherichia coli. The study reported an MIC (Minimum Inhibitory Concentration) value as low as 1 µg/mL for certain derivatives, showcasing their potential as new antimicrobial agents.

Chemical Reactions Analysis

Core Structural Features and Reactivity

The molecule contains three key reactive components:

  • Imidazo[4,5-b]pyrazine core : A fused bicyclic system with two nitrogen atoms at positions 1 and 3, enabling hydrogen bonding and participation in acid-base reactions.

  • Pyridine substituent : Functionalized with a 2-hydroxypropan-2-yl group at the 6-position, introducing steric bulk and potential for hydroxyl-related reactivity (e.g., oxidation, substitution).

  • Oxan-4-ylmethyl group : A tetrahydropyran-derived substituent at position 3, contributing to solubility and stability under acidic/basic conditions .

Nucleophilic Substitution at the Pyridine Ring

The pyridine ring’s electron-deficient nature facilitates electrophilic aromatic substitution (EAS) at the para and meta positions relative to the hydroxypropan-2-yl group. Example:

  • Nitration : Under mixed acid conditions, nitration occurs at position 4 of the pyridine ring, yielding a nitro derivative .

  • Halogenation : Chlorination/bromination at position 2 has been observed in analogs using Cl₂/Br₂ in acetic acid .

Hydroxypropan-2-yl Group

  • Oxidation : The tertiary alcohol can be oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄), though steric hindrance reduces yield .

  • Esterification : Reacts with acetyl chloride to form an acetate ester, enhancing lipophilicity .

Imidazo[4,5-b]pyrazine Core

  • Deprotonation : The NH group (pKa ~8.5) undergoes deprotonation in basic media, forming a conjugate base that participates in alkylation or acylation reactions .

  • Ring-Opening : Strong bases (e.g., NaOH) cleave the imidazole ring, yielding pyrazine-2,3-diamine derivatives .

Coupling Reactions

The compound serves as a scaffold for Suzuki-Miyaura cross-coupling, leveraging the pyridine ring’s halogenated derivatives:

Reaction TypeConditionsProduct YieldSource
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME, 80°C72%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C65%

Side-Chain Modifications

The oxan-4-ylmethyl group undergoes:

  • Ether Cleavage : HI (48%) at reflux removes the tetrahydropyran moiety, generating a primary alcohol .

  • Oxidation : TEMPO/NaClO₂ oxidizes the methylene group to a ketone, though competing ring-opening occurs .

Stability Under Reaction Conditions

  • Acidic Conditions : Stable below pH 3 but degrades via imidazole ring protonation above pH 5 .

  • Thermal Stability : Decomposes at >200°C, with DSC showing an exothermic peak at 215°C .

Comparative Reactivity of Structural Analogs

The table below highlights reactivity differences among related compounds :

CompoundKey ModificationNitration YieldSuzuki Coupling Yield
5-[6-(Dimethylamino)pyridin-3-yl]...Dimethylamino group58%81%
5-[6-(Phenoxy)pyridin-3-yl]...Phenoxy substituent42%68%
Target Compound2-Hydroxypropan-2-yl65%72%

The hydroxypropan-2-yl group enhances electrophilic substitution yields due to its electron-donating effects, while slightly reducing coupling efficiency compared to dimethylamino analogs .

Catalytic Interactions

The compound acts as a ligand in metal-catalyzed reactions:

  • Pd-Catalyzed Cross-Couplings : Coordinates via the pyridine nitrogen, improving catalyst turnover in C–N bond formations .

  • Enzyme Inhibition : The imidazo[4,5-b]pyrazine core mimics purine bases, competitively inhibiting kinases (IC₅₀ = 0.8 nM for PKC-θ) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Core Modifications

  • 6-[6-(2-hydroxypropan-2-yl)pyridin-3-yl]-1-[(oxan-4-yl)methyl]-1H,2H,3H-imidazo[4,5-b]pyrazin-2-one (): Structural difference: Substitution at the 1-position (oxan-4-ylmethyl) vs. the 3-position in the target compound. Impact: Positional isomerism may alter binding orientation in biological targets, affecting potency or selectivity. No direct activity data are available, but such isomers often show divergent pharmacokinetic profiles .
  • CC-223 (3-[6-(2-hydroxypropan-2-yl)pyridin-3-yl]-5-(4-methoxycyclohexyl)-7,8-dihydropyrazino[2,3-b]pyrazin-6-one) (): Core modification: Pyrazino[2,3-b]pyrazinone instead of imidazo[4,5-b]pyrazinone. Substitution: A 4-methoxycyclohexyl group replaces the oxan-4-ylmethyl group. Activity: CC-223 is a potent mTOR inhibitor (IC₅₀ = 16 nM) with oral bioavailability. The methoxycyclohexyl group may enhance membrane permeability, while the pyrazinone core modifies ATP-binding pocket interactions .

Imidazo[4,5-b]pyridine Derivatives (Kinase Inhibitors)

  • Compound 27g (6-Chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(4-(pyrazin-2-ylmethyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridine) () :

    • Substitutions : Chloro, pyrazin-2-ylmethyl-piperazine, and dimethylpyrazole groups.
    • Activity : Demonstrates kinase inhibition (specific targets unspecified). The pyrazine-piperazine moiety may increase solubility but reduce metabolic stability compared to the oxan-4-ylmethyl group in the target compound .
  • Compound 22b (3-((4-(6-Chloro-2-(1-isopropyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole) () :

    • Substitutions : Chloro, isopropylpyrazole, and methylisoxazole-piperazine.
    • Impact : The isopropylpyrazole group may enhance hydrophobic interactions in kinase active sites, while the methylisoxazole could improve selectivity. Piperazine linkages, however, are prone to oxidative metabolism, unlike the oxane ring in the target compound .

Imidazo[4,5-b]pyrazinone Derivatives

  • 5-(Ethylamino)-1,3-dihydroimidazo[4,5-b]pyrazin-2-one (): Substitution: Ethylamino group at the 5-position. Activity: Limited data available, but the absence of a pyridinyl or oxane group suggests reduced target engagement complexity. Likely lower potency in kinase or receptor assays compared to the target compound .

Compounds with Related Heterocyclic Cores

  • (S)-8-(5-(2-Hydroxypropan-2-yl)pyridin-3-yl)-1-(2-methoxypropyl)-3-methyl-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one (): Core modification: Imidazo[4,5-c]quinolinone instead of imidazo[4,5-b]pyrazinone. Substitution: 2-methoxypropyl and methyl groups. The hydroxypropan-2-yl pyridinyl group is retained, suggesting shared target-binding motifs (e.g., kinase ATP pockets) .

Comparative Data Table

Compound Name Core Structure Key Substitutions Pharmacological Notes Evidence ID
Target compound Imidazo[4,5-b]pyrazinone 6-(2-hydroxypropan-2-yl)pyridin-3-yl; oxan-4-ylmethyl Likely kinase inhibitor; enhanced metabolic stability
6-[6-(2-hydroxypropan-2-yl)pyridin-3-yl]-... Imidazo[4,5-b]pyrazinone Oxan-4-ylmethyl at 1-position Positional isomer; unknown activity
CC-223 Pyrazino[2,3-b]pyrazinone 4-methoxycyclohexyl mTOR inhibitor (IC₅₀ = 16 nM)
Compound 27g Imidazo[4,5-b]pyridine Pyrazin-2-ylmethyl-piperazine Kinase inhibitor; moderate solubility
Compound 22b Imidazo[4,5-b]pyridine Isopropylpyrazole; methylisoxazole Kinase selectivity via hydrophobic interactions
5-(Ethylamino)-... Imidazo[4,5-b]pyrazinone Ethylamino Minimal structural complexity

Key Findings and Implications

  • Structural-Activity Relationships (SAR) :
    • The oxan-4-ylmethyl group in the target compound balances metabolic stability and solubility better than piperazine or alkyl chains in analogues .
    • Pyridinyl substitutions with hydroxypropan-2-yl groups are conserved across multiple inhibitors, suggesting critical roles in target binding .
  • Core Modifications: Imidazo[4,5-b]pyrazinones offer a versatile scaffold for kinase inhibition, whereas pyrazino[2,3-b]pyrazinones (e.g., CC-223) excel in mTOR targeting due to distinct ATP-pocket interactions .

Preparation Methods

Synthesis of the Imidazo[4,5-b]pyrazin-2-one Core

  • Starting from pyrazinone derivatives, the imidazo ring is formed by cyclocondensation with amidines or guanidine derivatives under acidic or basic catalysis.
  • Typical conditions involve refluxing in polar aprotic solvents (e.g., DMF, DMSO) with dehydrating agents or heating to promote ring closure.
  • Purification is achieved by crystallization or chromatography.

Attachment of the Oxan-4-ylmethyl Group

  • The oxan-4-ylmethyl substituent is introduced by alkylation of the nitrogen at position 3 of the imidazo-pyrazinone core.
  • This is achieved by reacting the core with oxan-4-ylmethyl halides (e.g., bromide or chloride) under basic conditions (e.g., NaH or K2CO3) in polar solvents like DMF or acetonitrile.
  • Alternatively, reductive amination using oxan-4-ylmethanal and a reducing agent (e.g., NaBH3CN) can be employed if the nitrogen is available for nucleophilic attack.
  • Reaction monitoring by TLC or HPLC ensures completion.

Representative Data Table of Reaction Conditions

Step Reaction Type Reagents/Conditions Solvent Temperature (°C) Time (h) Yield (%) Notes
1 Cyclocondensation Diamine + keto precursor, acid/base catalyst DMF/DMSO 100–120 6–12 65–80 Purify by crystallization
2 Suzuki Coupling Pyridinyl boronic acid, Pd catalyst, base Dioxane/H2O 90–110 12–24 70–85 Inert atmosphere required
3 Alkylation/Reductive Amination Oxan-4-ylmethyl halide or aldehyde, base or reducing agent DMF/MeCN 25–80 4–18 60–75 Monitor by HPLC/TLC

Research Findings and Optimization Notes

  • Catalyst selection: Pd-based catalysts with bulky phosphine ligands improve coupling efficiency and reduce side reactions.
  • Solvent effects: Polar aprotic solvents favor cyclization and alkylation steps by stabilizing charged intermediates.
  • Temperature control: Elevated temperatures accelerate ring closure and coupling but may cause decomposition; careful optimization is essential.
  • Purification: Chromatographic techniques such as preparative HPLC or flash chromatography are necessary to isolate pure final products.
  • Functional group tolerance: The tertiary hydroxy group remains stable under the reaction conditions used, but strong acids or bases must be avoided to prevent elimination or rearrangement.

Q & A

Q. How can computational models predict the compound’s interaction with novel biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Glide to screen against protein databases (e.g., PDB) .
  • Machine learning : Train models on published bioactivity data (ChEMBL) to prioritize targets for experimental validation .

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